molecular formula C17H22N4O3 B2640960 N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-68-7

N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2640960
CAS No.: 2034484-68-7
M. Wt: 330.388
InChI Key: KUTPTHBWAOWYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(2-Methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a carboxamide derivative featuring a benzo[d]imidazole core fused to a partially hydrogenated cyclohexene ring. This structural motif suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, though specific therapeutic indications remain undisclosed in publicly available literature. The compound’s design aligns with trends in optimizing solubility and target engagement through strategic substituent placement .

Properties

IUPAC Name

N-[[6-(2-methoxyethoxy)pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-23-6-7-24-16-5-2-12(9-18-16)10-19-17(22)13-3-4-14-15(8-13)21-11-20-14/h2,5,9,11,13H,3-4,6-8,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTPTHBWAOWYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and benzimidazole intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions starting from commercially available pyridine derivatives

    Preparation of Benzimidazole Intermediate: The benzimidazole ring is synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with formic acid or its derivatives.

    Coupling Reaction: The pyridine and benzimidazole intermediates are coupled using a suitable linker, such as a methylene group, under conditions that promote the formation of the desired bond.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the pyridine or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]imidazole compounds exhibit significant anticancer properties. The compound has shown promise as a potential inhibitor of various cancer cell lines. For instance, research has demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide may enhance its efficacy as an anticancer agent by targeting specific molecular pathways involved in tumor growth and metastasis .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies on related benzimidazole derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. For example, certain derivatives have demonstrated IC50 values in the nanomolar range against COX enzymes, indicating strong anti-inflammatory activity . This suggests that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation.

1.3 Antioxidant Activity
Research has highlighted the antioxidant properties of benzimidazole derivatives. Compounds similar to this compound have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases .

Pharmacological Insights

2.1 Mechanism of Action
The pharmacological mechanisms underlying the actions of this compound involve modulation of multiple biological pathways. Its structure allows for interaction with various receptors and enzymes that are pivotal in disease progression. For instance, its potential as a COX inhibitor suggests it could be effective in managing pain and inflammation by blocking the synthesis of pro-inflammatory mediators .

2.2 Case Studies and Clinical Trials
While detailed clinical trials specifically involving this compound may be limited at present, related compounds have undergone extensive testing. For example, several benzimidazole derivatives have been evaluated in clinical settings for their efficacy against cancer and inflammatory diseases. These studies provide a framework for understanding how this compound might perform in similar applications .

Summary Table of Applications

Application AreaObserved EffectsReferences
Anticancer ActivityInduction of apoptosis in cancer cells ,
Anti-inflammatoryInhibition of COX enzymes ,
Antioxidant ActivityScavenging free radicals ,

Mechanism of Action

The mechanism of action of N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in pyridine substituents, core modifications, and pharmacokinetic profiles. Below is a detailed analysis of key comparators:

N-((6-Ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

  • Structural Difference : Replaces the 2-methoxyethoxy group with a smaller ethoxy substituent.
  • Binding Affinity: The shorter chain may enhance steric compatibility with hydrophobic binding pockets, though this is target-dependent. Metabolic Stability: Ethoxy groups are more prone to oxidative metabolism than ether-linked methoxyethoxy chains, which could shorten half-life .

(4aR)-1-[2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

  • Structural Difference : Features a pyrrolo[1,2-b]pyridazine core and trifluoromethyl groups instead of a benzoimidazole backbone.
  • Target Selectivity: The pyrrolopyridazine core may engage distinct enzymatic targets compared to benzoimidazole derivatives .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituent(s) Predicted Solubility Hypothetical Binding Affinity (IC50) Metabolic Stability
N-((6-(2-Methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Benzo[d]imidazole 2-Methoxyethoxy High Moderate (e.g., 50–100 nM) High (ether linkage)
N-((6-Ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Benzo[d]imidazole Ethoxy Moderate High (e.g., 10–50 nM) Moderate
(4aR)-1-[2,6-Dichloro-4-hydroxyphenyl)methyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine Trifluoromethyl Low High (e.g., <10 nM) High (CF3 groups)

Key Research Findings

Substituent-Driven Solubility : The 2-methoxyethoxy group in the target compound likely improves solubility over ethoxy analogs, critical for oral bioavailability .

Metabolic Considerations : Ether linkages (e.g., 2-methoxyethoxy) resist oxidative metabolism better than simple alkoxy groups, as seen in ethoxy derivatives .

Biological Activity

N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[d]imidazole core and a pyridine substituent. Its molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of 356.426356.426 g/mol. The presence of various functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole and pyridine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Activity Type
1S. aureus31.2562.5Bactericidal
2E. coli125250Bacteriostatic
3B. subtilis62.5125Bactericidal

The above table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various compounds related to the target compound, indicating their bactericidal or bacteriostatic nature .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives possess selective cytotoxic effects against cancer cell lines while exhibiting lower toxicity towards normal cells. For example, studies have shown IC50 values ranging from 64.264.2 µM to 86.386.3 µM against metastatic colon cancer cell lines .

Table 2: Cytotoxicity Evaluation Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
ASW620 (Colon)64.2
BPC3 (Prostate)70.4
CMDA-MB-231 (Breast)>100

The mechanism underlying the biological activity of this compound appears to involve interference with specific cellular pathways critical for microbial survival and cancer cell proliferation. The imidazole ring is known for its role in enzyme inhibition, particularly in targeting key metabolic processes within pathogens and cancer cells .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study by Jain et al.: This research synthesized various imidazole derivatives and evaluated their antimicrobial properties against multiple bacterial strains using diffusion methods. The findings indicated that specific substitutions on the imidazole ring significantly enhanced antimicrobial activity .
  • Research on Cytotoxicity: A study investigated the cytotoxic effects of imidazole derivatives on different cancer cell lines, revealing promising results for further development as anticancer agents .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

  • Step 1 : Optimize reaction conditions (solvent, catalyst, temperature) based on analogous imidazole and pyridine derivatives. For example, polar aprotic solvents like DMF or THF are often used for imidazole ring closure, while coupling reactions may require Pd-based catalysts .
  • Step 2 : Monitor intermediates via TLC or HPLC. For example, highlights the use of IR and NMR spectroscopy to verify intermediate structures and purity during multi-step synthesis.
  • Step 3 : Purify via column chromatography (e.g., silica gel with gradient elution) or recrystallization. emphasizes the importance of solvent selection (e.g., methanol/water mixtures) for recrystallizing polar heterocycles .

Q. How can spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing to structurally related benzoimidazole derivatives. For instance, the tetrahydrobenzoimidazole core will exhibit characteristic multiplet signals for the fused cyclohexene protons (δ 1.5–3.0 ppm) .
  • IR Spectroscopy : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and methoxyethoxy groups (C-O-C stretch ~1100 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and fragment patterns, ensuring alignment with calculated values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cell Viability Assays : Employ MTT or resazurin assays in cancer cell lines, given the structural similarity to imidazole-based kinase inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Modification Strategy : Replace the methoxyethoxy group with bulkier alkoxy chains (e.g., ethoxypropoxy) to enhance hydrophobic interactions with target binding pockets. demonstrates how fluorine or methyl substitutions on aryl groups improve potency in pyrazole analogs .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. highlights the use of docking poses to prioritize derivatives with stronger hydrogen-bonding interactions (e.g., 9c in Figure 3 of the study) .
  • Synthetic Validation : Prioritize derivatives with >50% predicted binding affinity for synthesis and in vitro testing .

Q. How should researchers address contradictions in biological data across different assays?

Methodological Answer:

  • Hypothesis Testing : If a compound shows high enzyme inhibition but low cellular activity, evaluate membrane permeability via PAMPA assays or quantify intracellular concentrations via LC-MS .
  • Control Experiments : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay conditions. emphasizes linking discrepancies to methodological variables (e.g., buffer pH, cell line variability) .
  • Statistical Analysis : Apply ANOVA or non-parametric tests to assess reproducibility across replicates.

Q. What strategies improve the metabolic stability of this compound?

Methodological Answer:

  • Metabolic Soft Spot Identification : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. For example, the methoxyethoxy group may undergo oxidative cleavage, prompting substitution with a cyclopropoxy moiety .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) as esters or amides to enhance bioavailability, followed by enzymatic cleavage in target tissues .

Q. How can process simulation tools optimize large-scale synthesis?

Methodological Answer:

  • Kinetic Modeling : Use software like Aspen Plus to simulate reaction parameters (e.g., temperature gradients, catalyst loading) for scaling up imidazole ring-forming steps .
  • Separation Optimization : Implement membrane-based separation (e.g., nanofiltration) for intermediates, as noted in ’s subclass RDF2050104 on membrane technologies .

Data Presentation

Q. Table 1: Key Physicochemical Properties

PropertyMethod/InstrumentReference
Melting PointDifferential Scanning Calorimetry
LogPHPLC-derived octanol/water
Solubility (pH 7.4)Shake-flask + UV-Vis

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in couplingUse Pd(OAc)₂/XPhos catalyst
Impurity in final stepGradient column chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.